molecular formula C10H19NO3 B2628034 1-Oxa-7-azaspiro[3.6]decane acetate CAS No. 2230803-85-5

1-Oxa-7-azaspiro[3.6]decane acetate

Cat. No.: B2628034
CAS No.: 2230803-85-5
M. Wt: 201.266
InChI Key: OJSBXMJFQKXLTF-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[36]decane acetate is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[3.6]decane acetate typically involves the reaction of 1-oxa-7-azaspiro[3.6]decane with acetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Oxa-7-azaspiro[3.6]decane acetate undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-7-azaspiro[3.6]decane acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[3.6]decane acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-Oxa-7-azaspiro[3.6]decane acetate can be compared with other spiro compounds such as:

Biological Activity

1-Oxa-7-azaspiro[3.6]decane acetate is a unique spiro compound characterized by a bicyclic structure that incorporates both oxygen and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

This compound can be synthesized through the reaction of 1-oxa-7-azaspiro[3.6]decane with acetic acid, often using dichloromethane as a solvent and triethylamine as a catalyst for the reaction. The resulting product is purified using standard techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways involved depend on the target molecules and the context of the application .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections .

Anticancer Activity
Preliminary research indicates that this compound may exhibit anticancer properties. The compound's structural features allow it to interfere with cellular mechanisms involved in cancer proliferation. Further studies are needed to elucidate its efficacy and mechanism in cancer models .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The exact mechanisms remain to be fully understood but may involve modulation of neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study
    • Objective: To evaluate the antimicrobial efficacy against various bacterial strains.
    • Method: Minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.
    • Results: The compound demonstrated significant antibacterial activity with MIC values ranging from 2 to 10 µg/mL against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Assessment
    • Objective: To assess the cytotoxic effects on cancer cell lines.
    • Method: Cell viability assays were performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results: The compound exhibited cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potential as an anticancer agent .
  • Neuroprotective Study
    • Objective: To investigate neuroprotective effects in a model of oxidative stress.
    • Method: In vitro assays were conducted using neuronal cell lines exposed to oxidative stress.
    • Results: Treatment with this compound significantly reduced cell death and oxidative damage markers, supporting its potential neuroprotective role .

Comparative Analysis

The biological activity of this compound can be compared with other spiro compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
1-Oxa-7-azaspiro[5.5]undecaneModerateNoNo
8-Oxa-2-azaspiro[4.5]decaneYesModerateLimited

Properties

IUPAC Name

acetic acid;1-oxa-8-azaspiro[3.6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H4O2/c1-2-8(4-7-10-8)3-6-9-5-1;1-2(3)4/h9H,1-7H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSBXMJFQKXLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC2(CCNC1)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-85-5
Record name 1-oxa-7-azaspiro[3.6]decane; acetic acid
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